molecular formula C20H16N6O B3503160 4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether

4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether

Cat. No.: B3503160
M. Wt: 356.4 g/mol
InChI Key: YBUJSCKOJHSLAM-UHFFFAOYSA-N
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Description

4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, triazole derivatives, and pyrimidine derivatives. The synthetic route may involve:

    Cyclization Reactions: Formation of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core through cyclization reactions.

    Substitution Reactions: Introduction of the benzyl group and phenyl methyl ether moiety through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of cyclin-dependent kinases. The mechanism involves:

    Binding to CDKs: The compound binds to the active site of CDKs, preventing their interaction with cyclins.

    Inhibition of Phosphorylation: By inhibiting CDKs, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest.

    Induction of Apoptosis: The inhibition of CDKs can trigger apoptosis in cancer cells, contributing to its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether is unique due to its specific structural features, which confer high potency and selectivity towards CDKs. Its benzyl group and phenyl methyl ether moiety enhance its binding affinity and pharmacokinetic properties, making it a promising candidate for further development.

Properties

IUPAC Name

10-benzyl-5-(4-methoxyphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O/c1-27-16-9-7-15(8-10-16)18-23-24-20-17-11-22-26(19(17)21-13-25(18)20)12-14-5-3-2-4-6-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUJSCKOJHSLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether
Reactant of Route 2
4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether
Reactant of Route 3
Reactant of Route 3
4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether
Reactant of Route 4
Reactant of Route 4
4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether
Reactant of Route 5
Reactant of Route 5
4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether
Reactant of Route 6
Reactant of Route 6
4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether

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